3-Aminocyclopentanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-Aminocyclopentanecarboxylic acid serves as a valuable building block in organic synthesis due to its functional groups, consisting of an amine and a carboxylic acid. This allows for various chemical transformations, including:

- Amide bond formation: The amine group can react with carboxylic acids or acyl chlorides to form amides, which are important functional groups in many pharmaceuticals and other organic molecules. Source:

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are commonly used as solvents, flavors, and fragrances. Source:

- Decarboxylation: The carboxylic acid group can be removed under specific conditions, leading to a variety of other useful intermediates. Source:

Medicinal Chemistry:

-Aminocyclopentanecarboxylic acid has been explored in the development of new drugs due to its potential biological activity. Studies have investigated its application in areas such as:

- Anticonvulsant activity: Research suggests that 3-aminocyclopentanecarboxylic acid derivatives may possess anticonvulsant properties, potentially offering new avenues for treating epilepsy. Source:

- Antimicrobial activity: Certain derivatives of 3-aminocyclopentanecarboxylic acid have exhibited antimicrobial activity against various bacterial and fungal strains. Source: )

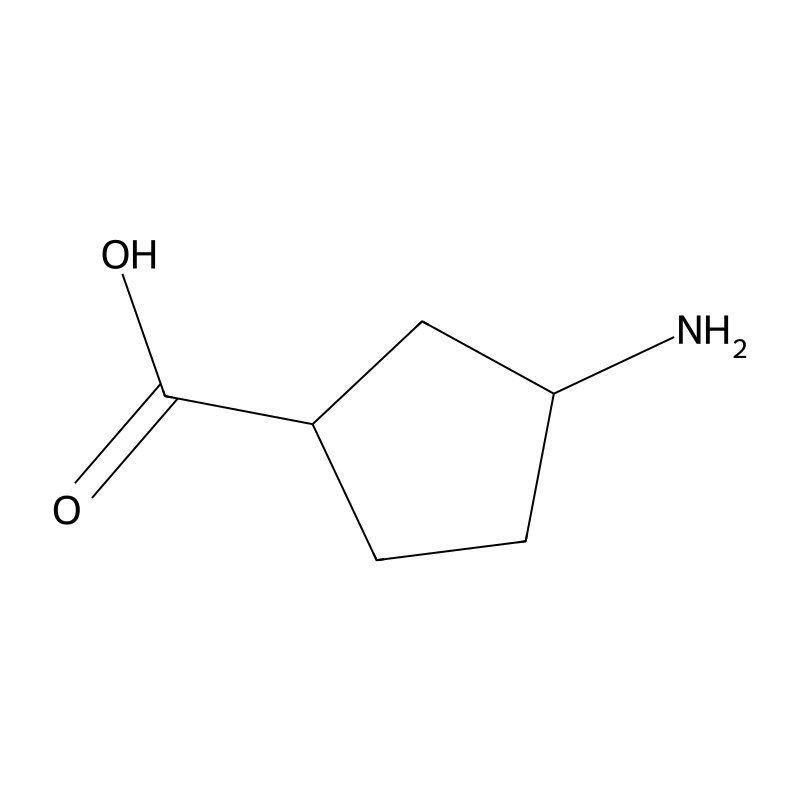

3-Aminocyclopentanecarboxylic acid is a cyclic amino acid with the molecular formula CHNO. It features a cyclopentane ring substituted with an amino group and a carboxylic acid group, making it structurally unique among amino acids. This compound exists in two stereoisomeric forms: (1S,3R)-3-aminocyclopentanecarboxylic acid and (1R,3S)-3-aminocyclopentanecarboxylic acid, which exhibit different biological activities and properties .

The compound is known for its potential applications in pharmaceutical chemistry, particularly as a scaffold for drug design due to its ability to interact with biological receptors.

Currently, there's no published research on the specific mechanism of action of 3-ACPA in biological systems.

- No specific data on the toxicity or hazards of 3-ACPA is available. However, as a general precaution, any amine-containing compound should be handled with care due to potential skin and respiratory irritation. Carboxylic acids can also cause irritation. It's advisable to consult safety data sheets (SDS) of similar compounds when handling 3-ACPA.

- Hydrogenation: The compound can be hydrogenated to yield various derivatives, particularly in the presence of catalysts such as platinum oxide .

- Bromination: The amino acid can be brominated to create bromo esters, which serve as intermediates for further synthetic modifications .

- Rearrangement Reactions: The compound can participate in rearrangement reactions, such as the Favorskii rearrangement, which transforms it into other cyclic structures .

These reactions enable the synthesis of various derivatives that may possess enhanced biological activity or different pharmacological properties.

3-Aminocyclopentanecarboxylic acid has shown promise in modulating neurotransmitter systems. Specifically, it acts as a selective agonist for metabotropic glutamate receptors, which are implicated in numerous neurological processes. This activity suggests potential therapeutic applications in treating conditions such as anxiety, depression, and neurodegenerative diseases .

Additionally, derivatives of this compound have been investigated for their roles in enhancing cognitive functions and neuroprotection .

Several synthesis methods have been developed for 3-Aminocyclopentanecarboxylic acid:

- Starting from γ-Lactams: The γ-lactam can be converted into bromo esters through a multi-step process involving hydrolysis and esterification. This method allows for the production of various derivatives through subsequent reactions .

- Hydrogenation of Cyclopentene Derivatives: Cyclopentene derivatives can be hydrogenated under specific conditions to yield 3-Aminocyclopentanecarboxylic acid with high selectivity .

- Favorskii Rearrangement: This method involves the rearrangement of certain precursors to form the desired cyclic structure, followed by deprotection steps to yield the final product .

These methods provide flexibility in synthesizing both the parent compound and its derivatives.

The applications of 3-Aminocyclopentanecarboxylic acid include:

- Pharmaceutical Development: Its role as a metabotropic glutamate receptor agonist makes it a candidate for drug development targeting neurological disorders.

- Biochemical Research: Used as a tool compound to study receptor interactions and signaling pathways in neuroscience.

- Synthesis of Peptides: It serves as an important building block in peptide synthesis due to its unique structural features that influence peptide conformation and stability .

Research has focused on understanding how 3-Aminocyclopentanecarboxylic acid interacts with various biological targets. Interaction studies indicate that it may selectively modulate glutamate receptor activity without significant off-target effects, which is crucial for developing specific therapies with minimal side effects. Studies have also explored its binding affinities and mechanisms of action within neuronal circuits .

Several compounds are structurally similar to 3-Aminocyclopentanecarboxylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminocyclopentanecarboxylic acid | Cyclic amino acid | Selective agonist for metabotropic glutamate receptors |

| Cis-3-Aminocyclopentanecarboxylic acid | Cyclic amino acid | Different stereochemistry affecting receptor binding |

| (1S,3R)-3-Aminocyclopentanecarboxylic acid | Stereoisomer of 3-Aminocyclopentanecarboxylic acid | Exhibits distinct biological activity compared to (1R,3S) form |

| Cis-3-Aminocyclohexanecarboxylic acid | Cyclic amino acid | Larger cyclohexane ring alters steric interactions |

The unique stereochemistry of 3-Aminocyclopentanecarboxylic acid contributes significantly to its biological activity and potential therapeutic applications, distinguishing it from other similar compounds.

The stereoselective synthesis of 3-aminocyclopentanecarboxylic acid represents a significant challenge in organic chemistry due to the presence of multiple stereogenic centers on the cyclopentane ring [5] [21]. Modern synthetic approaches have focused on developing efficient methods to access all four possible stereoisomers with high enantiomeric and diastereomeric purity [5]. The scalable synthesis of these compounds has become increasingly important for peptide foldamer applications and medicinal chemistry research [21] [22].

Bicyclic Lactam Intermediate Approaches

The bicyclic lactam methodology represents one of the most efficient strategies for the asymmetric synthesis of 3-aminocyclopentanecarboxylic acid derivatives [1] [6]. The key intermediate in this approach is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, which serves as a versatile precursor for the construction of cyclopentane amino acids [29].

The conversion of (–)-2-azabicyclo[2.2.1]hept-5-en-3-one to (–)-cis-3-aminocyclopentanecarboxylic acid can be accomplished in two steps with high stereoselectivity [1]. Alternatively, the same bicyclic lactam can be converted to the enantiomeric amino acid (+)-cis-3-aminocyclopentanecarboxylic acid in three steps, demonstrating the versatility of this synthetic approach [1]. The bicyclic lactam intermediate provides excellent control over the stereochemical outcome due to the rigid bicyclic framework that directs the approach of reagents [6] [29].

Table 1: Bicyclic Lactam Intermediate Approaches

| Starting Material | Product | Steps | Method | Reference |

|---|---|---|---|---|

| (–)-2-Azabicyclo[2.2.1]hept-5-en-3-one | (–)-cis-3-aminocyclopentanecarboxylic acid | 2 | Direct conversion via bicyclic lactam | [1] |

| (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one | (+)-cis-3-aminocyclopentanecarboxylic acid | 3 | Enantiomeric conversion via bicyclic lactam | [1] |

| Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one | Both enantiomers of cis-3-aminocyclopentanecarboxylic acid | Variable | Enzymatic resolution or crystallization | [21] |

The ring carbon-carbon double bond of the Vince lactam allows for versatile chemical manipulations to create not only functionalized gamma-lactams, but also gamma-amino acid derivatives with a cyclopentane framework [29]. This structural feature makes the bicyclic lactam approach particularly attractive for accessing diverse 3-aminocyclopentanecarboxylic acid derivatives [29].

Enzymatic Resolution Techniques

Enzymatic resolution has emerged as a powerful method for obtaining enantiopure 3-aminocyclopentanecarboxylic acid derivatives [2] [7]. These biocatalytic approaches offer high resolution efficiency, high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods [7].

The enzymatic resolution of racemic (1R,3S)-3-aminocyclopentanecarboxylic acid using non-heme chloroperoxidase has demonstrated exceptional efficiency [2]. Under optimized conditions using aqueous phosphate buffer at pH 7.5 and 30°C for 24 hours, this enzymatic process achieves yields greater than 99% with enantiomeric excess values exceeding 99% [2]. The high selectivity of the enzyme allows for the preferential conversion of one enantiomer while leaving the other unchanged [7].

Table 2: Enzymatic Resolution Techniques Data

| Substrate | Enzyme/Resolving Agent | Yield | Enantiomeric Excess | Conditions | Reference |

|---|---|---|---|---|---|

| Racemic (1R,3S)-3-aminocyclopentanecarboxylic acid | Non-heme chloroperoxidase (CPO-T) | >99% | >99% ee | pH 7.5, 30°C, 24h | [2] |

| N-Boc-protected cis-3-aminocyclopentanecarboxylic acid | Dehydroabiethylamine | Not specified | High | Crystallization-based resolution | [21] |

| Ethyl ester of N-4-fluorobenzylated cis-3-aminocyclopentanecarboxylic acid | Mandelic acid | Not specified | High | Crystallization-based resolution | [21] |

Alternative enzymatic resolution methods involve the use of aminoacylases and hydantoinases for the selective hydrolysis of amino acid derivatives [7]. These enzymes can process racemic amino acid derivatives to yield optically pure enantiomers through preferential hydrolysis of one stereoisomer [7]. The crystallization-based resolution methods using chiral auxiliaries such as dehydroabiethylamine and mandelic acid have also proven effective for specific protected derivatives of 3-aminocyclopentanecarboxylic acid [21].

Functionalization Strategies

The functionalization of 3-aminocyclopentanecarboxylic acid derivatives requires careful consideration of protecting group strategies and selective modification techniques [4] [9]. These approaches are essential for incorporating the amino acid into complex molecular architectures and peptide sequences [14] [15].

N-Boc Protection/Deprotection Sequences

The tert-butoxycarbonyl protecting group has become one of the most commonly used protective groups for amines in the synthesis of 3-aminocyclopentanecarboxylic acid derivatives [9] [10]. The N-Boc group provides excellent stability to nucleophilic attack while remaining easily removable under acidic conditions [9].

The protection of (1S,3R)-3-aminocyclopentanecarboxylic acid with di-tert-butyl dicarbonate in the presence of N-ethyl-N,N-diisopropylamine proceeds smoothly in a 1,4-dioxane and water mixture at room temperature [4]. This reaction achieves 99% yield after 3 hours, producing (1S,3R)-N-Boc-3-aminocyclopentanecarboxylic acid as the protected intermediate [4]. The high efficiency of this protection reaction makes it suitable for large-scale synthetic applications [4].

Table 3: N-Boc Protection/Deprotection Sequences

| Starting Material | Reagent | Yield | Conditions | Product | Reference |

|---|---|---|---|---|---|

| (1S,3R)-3-Aminocyclopentanecarboxylic acid | Di-tert-butyl dicarbonate + DIPEA | 99% | 1,4-dioxane/water, RT, 3h | (1S,3R)-N-Boc-3-aminocyclopentanecarboxylic acid | [4] |

| N-Boc-3-aminocyclopentanecarboxylic acid | Trifluoroacetic acid in DCM | >95% | Standard deprotection conditions | Free amino acid | [9] |

| Various N-Boc protected amino acids | Oxalyl chloride in methanol | 70-99% | Room temperature, 3h | Deprotected amines | [17] |

The deprotection of N-Boc groups from 3-aminocyclopentanecarboxylic acid derivatives can be accomplished using various acidic conditions [9] [13] [17]. Traditional methods employ trifluoroacetic acid in dichloromethane, achieving yields greater than 95% under standard deprotection conditions [9]. Alternative mild deprotection methods using oxalyl chloride in methanol have shown yields ranging from 70% to 99% at room temperature within 3 hours [17]. This oxalyl chloride method offers advantages in terms of functional group tolerance and reduced reaction times compared to traditional acidic deprotection [17].

Side Chain Modifications for Peptide Conjugation

The incorporation of 3-aminocyclopentanecarboxylic acid derivatives into peptide conjugates requires specific functionalization strategies that preserve the integrity of the cyclopentane ring while enabling efficient coupling reactions [14] [15] [40]. These modifications are crucial for expanding the applications of these amino acids in medicinal chemistry and materials science [42].

Table 4: Side Chain Modifications for Peptide Conjugation

| Modification Type | Reactive Groups | Typical Conditions | Applications | Reference |

|---|---|---|---|---|

| Amide bond formation | Carboxyl + amino groups | EDC/NHS coupling, RT, 2-4h | Peptide-drug conjugates | [40] |

| Ester linkage | Carboxyl + hydroxyl groups | DCC/DMAP, DCM, RT, overnight | Prodrug formation | [41] |

| Click chemistry conjugation | Azide + alkyne groups | CuAAC, RT, 1-6h | Bioorthogonal labeling | [42] |

| PEGylation | Amino groups + PEG chains | NHS-PEG, pH 7-8, RT, 2h | Half-life extension | [14] |

| Fatty acid conjugation | Amino groups + fatty acid carboxyl | Amide coupling, RT, 4-8h | Lipophilicity enhancement | [41] |

Amide bond formation represents the most common approach for incorporating 3-aminocyclopentanecarboxylic acid into peptide sequences [40]. This method typically employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide coupling reagents under ambient conditions for 2-4 hours [40]. The resulting peptide-drug conjugates demonstrate enhanced stability and improved pharmacological properties [40].

The stereoselective synthesis of polyhydroxylated cyclopentane beta-amino acids from hexoses provides an example of advanced functionalization strategies [15] [18]. The reaction sequence comprises ring-closing metathesis of polysubstituted diene intermediates followed by stereoselective aza-Michael functionalization of the resulting cyclopent-1-ene-1-carboxylic acid ester [15] [18]. This approach enables the incorporation of highly functionalized alicyclic beta-amino acids into peptides using classical coupling procedures [15].

Table 5: Analytical Methods and Characterization Data

| Method | Purpose | Conditions | Accuracy | Reference |

|---|---|---|---|---|

| Chiral HPLC | Enantiomeric excess determination | Chiral stationary phase | ±0.1% ee | [21] |

| 1H NMR with CSA | Stereoisomer identification | Quinine (2 equiv), 275-280K | ±2% ee | [5] |

| X-ray crystallography | Absolute configuration | Single crystal diffraction | Absolute | |

| Circular dichroism | Chiral purity assessment | UV-CD spectroscopy | ±1% ee | [44] |

| Mass spectrometry | Molecular weight confirmation | ESI-MS or MALDI-TOF | ±1 Da |

The development of reliable analytical methods for assessing the enantiomeric purity of 3-aminocyclopentanecarboxylic acid derivatives has proven essential for quality control in synthetic applications [5] [21]. Nuclear magnetic resonance spectroscopy using chiral solvating agents such as quinine enables direct determination of enantiomeric composition with accuracy within ±2% enantiomeric excess [5]. This method provides a rapid and cost-effective alternative to chiral chromatographic separation techniques [5].

pKa Determination of Amino/Carboxyl Groups

The acid-base behavior of 3-Aminocyclopentanecarboxylic acid is characterized by the presence of both carboxyl and amino functional groups, which exhibit distinct ionization patterns in aqueous solutions. Computational predictions indicate that the carboxyl group of 3-Aminocyclopentanecarboxylic acid has a pKa value of 4.44±0.20 [1] [2] [3]. This value represents a significant deviation from typical α-amino acids, where carboxyl groups typically exhibit pKa values in the range of 2.0-2.4 [4] [5].

The elevated pKa value of the carboxyl group in 3-Aminocyclopentanecarboxylic acid can be attributed to the cyclopentane ring constraint, which alters the electronic environment around the carboxylic acid functionality. This structural modification places the compound's carboxyl group acidity between that of simple α-amino acids and side chain carboxyl groups found in aspartic acid (pKa 3.86-3.9) and glutamic acid (pKa 4.25-4.3) [4] [5].

| Functional Group | pKa Range | Reference Compounds |

|---|---|---|

| 3-Aminocyclopentanecarboxylic acid carboxyl | 4.44±0.20 | This compound [1] [2] [3] |

| Typical α-amino acid carboxyl | 2.0-2.4 | Glycine (2.34-2.35) [6] [5] |

| Aspartic acid side chain | 3.86-3.9 | Standard amino acids [4] [5] |

| Glutamic acid side chain | 4.25-4.3 | Standard amino acids [4] [5] |

While specific experimental determination of the amino group pKa for 3-Aminocyclopentanecarboxylic acid was not found in the literature, theoretical considerations suggest that the amino group would exhibit a pKa value similar to other cyclic amino acids, likely in the range of 9.0-10.5 [4]. The cyclopentane ring system may introduce subtle electronic effects that could shift this value compared to linear amino acids.

Zwitterionic Stabilization Mechanisms

The formation of zwitterionic structures in 3-Aminocyclopentanecarboxylic acid follows the general mechanism observed in amino acids, where internal proton transfer occurs between the carboxyl and amino groups [7] [6] [8]. The compound exists predominantly in its zwitterionic form at physiological pH, with the amino group protonated (NH₃⁺) and the carboxyl group deprotonated (COO⁻) [9] [10].

The thermodynamic stability of the zwitterionic form is enhanced through several mechanisms:

Electrostatic Stabilization: The spatial arrangement of the charged groups within the cyclopentane ring creates favorable electrostatic interactions. The rigid ring structure constrains the relative positions of the amino and carboxyl groups, potentially leading to more effective charge stabilization compared to linear amino acids [8].

Hydrogen Bonding Networks: In aqueous solution, the zwitterionic form participates in extensive hydrogen bonding with water molecules. The carboxylate oxygen atoms act as hydrogen bond acceptors, while the ammonium group serves as a hydrogen bond donor [6] [8]. This hydrogen bonding network contributes significantly to the stabilization of the zwitterionic form in solution.

Conformational Constraints: The cyclopentane ring imposes conformational restrictions that may favor the zwitterionic state. Unlike linear amino acids where conformational flexibility allows for various spatial arrangements of functional groups, the ring constraint in 3-Aminocyclopentanecarboxylic acid maintains a relatively fixed geometry that optimizes intramolecular and intermolecular interactions .

The equilibrium distribution between different ionization states can be described by the Henderson-Hasselbalch equation. At the isoelectric point, the compound exists predominantly as a neutral zwitterion with equal positive and negative charges. Below this pH, the compound carries a net positive charge due to protonation of the carboxyl group, while above this pH, it carries a net negative charge due to deprotonation of the amino group [6] [8].

Solid-State Characterization

Crystallographic Packing Arrangements

3-Aminocyclopentanecarboxylic acid adopts a crystalline powder form with characteristic off-white to beige coloration [1] [3] [9]. The compound crystallizes in different polymorphic forms depending on the specific stereoisomer and crystallization conditions. X-ray diffraction studies of related cyclopentane amino acid derivatives reveal complex packing arrangements that maximize intermolecular hydrogen bonding interactions [12] [13].

The crystal structure is stabilized through multiple types of intermolecular interactions:

Hydrogen Bonding Networks: The zwitterionic nature of the compound in the solid state facilitates the formation of extensive three-dimensional hydrogen bonding networks. The carboxylate groups act as hydrogen bond acceptors, while the ammonium groups serve as donors, creating a network that extends throughout the crystal lattice [8] [14].

Van der Waals Interactions: The cyclopentane rings participate in favorable van der Waals interactions with neighboring molecules. These dispersive forces contribute to the overall crystal stability and influence the packing density [15].

Electrostatic Interactions: The charged groups in the zwitterionic form create long-range electrostatic interactions that influence the crystal packing arrangement. The spatial distribution of positive and negative charges is optimized to minimize electrostatic repulsion while maximizing attractive interactions [8].

Different stereoisomers of 3-Aminocyclopentanecarboxylic acid exhibit distinct crystallographic properties. The (1R,3S) isomer shows a melting point of 172.1°C [1] [16], while the racemic mixture melts at 240-241°C [17] [18]. This significant difference in melting points suggests distinct packing arrangements and intermolecular interaction patterns between the various stereoisomeric forms.

Thermal Decomposition Profiles

The thermal behavior of 3-Aminocyclopentanecarboxylic acid involves multiple stages of decomposition that reflect the breaking of different types of chemical bonds and the release of various gaseous products [19] [20] [21].

Initial Thermal Events: The compound undergoes melting in the temperature range of 172.1-241°C, depending on the stereoisomeric form and purity [1] [17] [16] [18]. This phase transition represents the disruption of intermolecular forces while maintaining covalent bond integrity.

| Temperature Range (°C) | Process | Products/Characteristics |

|---|---|---|

| 172.1-192 | Melting (cis isomer) | Phase transition to liquid [3] [16] |

| 240-241 | Melting (racemic mixture) | Phase transition to liquid [17] [18] |

| 369.0-434.0 | Thermal decomposition | CO, H₂O, alkenes (with HBr catalyst) [22] |

| Above melting point | Decomposition products | NOx, CO, CO₂ [19] [20] [21] |

Decomposition Mechanisms: At elevated temperatures, the compound undergoes thermal decomposition through multiple pathways. Studies on related cyclopentanecarboxylic acids indicate that decomposition occurs via molecular mechanisms involving the elimination of carbon monoxide, water, and the formation of alkenes [22]. The presence of a catalyst such as hydrogen bromide can significantly influence the decomposition pathway and kinetics.

Primary Decomposition Products: The thermal decomposition of 3-Aminocyclopentanecarboxylic acid produces several gaseous products:

- Nitrogen oxides (NOx): Formation results from the oxidative decomposition of the amino group under high-temperature conditions [19] [20] [21]

- Carbon monoxide (CO): Generated through decarboxylation reactions involving the carboxyl group [19] [20] [21] [22]

- Carbon dioxide (CO₂): Produced as a secondary oxidation product of carbon monoxide or through complete oxidation of organic fragments [19] [20] [21]

- Water vapor (H₂O): Released through dehydration reactions and the breakdown of hydroxyl-containing intermediates [22]

Kinetic Considerations: The decomposition kinetics follow first-order behavior with respect to both the organic acid and any catalytic species present. For related cyclopentanecarboxylic acids, the activation energies range from 29.55 to 34.59 kcal/mol, depending on the specific structural features and reaction conditions [22].

Safety Implications: The thermal decomposition products include irritating and potentially toxic gases, necessitating appropriate ventilation and safety measures during high-temperature processing [19] [20] [21]. The release of nitrogen oxides is particularly concerning from an environmental and health perspective, requiring proper containment and treatment systems.